molecular formula C13H9BrF2OZn B14881554 2-BenZyloxy-3,5-difluorophenylZinc bromide

2-BenZyloxy-3,5-difluorophenylZinc bromide

Cat. No.: B14881554
M. Wt: 364.5 g/mol
InChI Key: VPLNKPHLGZVENQ-UHFFFAOYSA-M
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Description

2-Benzyloxy-3,5-difluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the benzyloxy and difluoro substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Benzyloxy-3,5-difluorophenyl bromide+Zn2-Benzyloxy-3,5-difluorophenylzinc bromide\text{2-Benzyloxy-3,5-difluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Benzyloxy-3,5-difluorophenyl bromide+Zn→2-Benzyloxy-3,5-difluorophenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the organozinc reagent.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3,5-difluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures to prevent decomposition.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and other functionalized organic molecules.

Scientific Research Applications

2-Benzyloxy-3,5-difluorophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drug candidates through the synthesis of bioactive compounds.

    Industry: The reagent is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyloxy-3,5-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. The benzyloxy and difluoro substituents influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylzinc bromide
  • 2,6-Difluorophenylzinc bromide
  • 2,5-Difluorophenylzinc bromide

Uniqueness

2-Benzyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of the benzyloxy group, which enhances its reactivity and selectivity in organic synthesis. The difluoro substituents further contribute to its distinct chemical properties, making it a valuable reagent in various applications.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-phenylmethoxybenzene-6-ide

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-6,8H,9H2;1H;/q-1;;+2/p-1

InChI Key

VPLNKPHLGZVENQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=[C-]2)F)F.[Zn+]Br

Origin of Product

United States

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